2,3',4,4',5-Pentachlorobiphenyl
Overview
Description
2,3’,4,4’,5-Pentachlorobiphenyl is a toxic organic pollutant . It is a tetrachlorobenzene, a member of monochlorobenzenes and a pentachlorobiphenyl .
Molecular Structure Analysis
The molecular structure of 2,3’,4,4’,5-Pentachlorobiphenyl has been studied in relation to its hydroxylation by mammalian Cytochrome P450 Monooxygenases . The docking models of CYP2Bs with 2,3’,4,4’,5-Pentachlorobiphenyl revealed a short distance between the 3-position of 2,3’,4,4’,5-Pentachlorobiphenyl and the heme iron caused by polarization of the substrate-binding cavity .Chemical Reactions Analysis
The chemical reactions of 2,3’,4,4’,5-Pentachlorobiphenyl involve its metabolism by cytochrome P450 enzymes . Human CYP2B6 and rat CYP2B1 primarily metabolize it to 3-hydroxy (OH)-2,3’,4,4’,5-Pentachlorobiphenyl, whereas rat CYP1A1 metabolizes 2,3’,4,4’,5-Pentachlorobiphenyl to 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl .Physical and Chemical Properties Analysis
2,3’,4,4’,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congeners . It is a trichlorobenzene, a dichlorobenzene, and a pentachlorobiphenyl .Scientific Research Applications
Metabolic Enhancement and Environmental Interactions
Metabolic Interactions with PFCAs 2,3',4,4',5-Pentachlorobiphenyl (CB118) undergoes metabolic enhancement when exposed to perfluorocarboxylic acids (PFCAs) in the environment. A soil bacterium cytochrome, P450BM3, metabolizes CB118 to hydroxylated forms, with perfluorooctanoic acid (PFCA-C8) notably accelerating these reactions. This study illuminates the complex metabolic pathways of CB118 in the presence of PFCAs, potentially affecting its toxicity in environmental contexts (Goto et al., 2018).
Biodegradation and Toxicity Reduction
Degradation by White-Rot Fungus The white-rot fungus Phlebia brevispora has demonstrated the ability to degrade toxic coplanar polychlorinated biphenyls (Co-PCBs) including this compound. Metabolites from this degradation process were identified, providing insight into the fungus's potential for remediating environments contaminated with PCBs (Kamei et al., 2006).
Interaction with Biological Molecules
Interaction with Pepsin 3,3′,4,4′,5-Pentachlorobiphenyl shows significant interaction with pepsin, a digestive enzyme. This interaction, studied through a variety of spectroscopic and computational techniques, indicates changes in the secondary structure of pepsin upon binding with the chemical, potentially impacting its enzymatic function (Yue et al., 2020)
Chemical Degradation and Environmental Remediation
Sodium Dispersion Method for Degradation The sodium dispersion method has been employed to dechlorinate various PCB congeners, including this compound. This method revealed insights into the dechlorination pathways and products, shedding light on the effectiveness and mechanisms of PCB degradation, potentially contributing to environmental remediation strategies (Noma et al., 2007).
Toxicity and Molecular Interaction Studies
Quantitative Structure Toxicity Relationship The toxicity of various PCBs, including this compound, has been analyzed through a quantitative structure-toxicity relationship. This study correlates the toxicity of PCBs with molecular descriptors, providing a theoretical framework for predicting the degree of toxicity based on molecular structure and properties (Eddy, 2020).
Mechanism of Action
Target of Action
The primary target of 2,3’,4,4’,5-Pentachlorobiphenyl is the aryl hydrocarbon receptor (AhR) and the cytochrome P450 enzymes . The AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . The cytochrome P450 enzymes, specifically CYP1A1, CYP2B1, and CYP2B6, are involved in the metabolism of 2,3’,4,4’,5-Pentachlorobiphenyl .
Pharmacokinetics
The pharmacokinetics of 2,3’,4,4’,5-Pentachlorobiphenyl involves its accumulation in mammals via the food chain due to its characteristics such as slow degradation and high hydrophobicity . It is abundantly found in the environment and in mammals . Understanding the metabolic fate of 2,3’,4,4’,5-Pentachlorobiphenyl can provide important information toward evaluating its toxicity .
Action Environment
Environmental factors play a significant role in influencing the action, efficacy, and stability of 2,3’,4,4’,5-Pentachlorobiphenyl. Due to its low degradation properties, extremely high hydrophobicity, and capacity for long-distance migration, this compound persists in the environment, leading to high accumulation in apex species, including humans . Consequently, various diseases and disorders such as reproductive impairments, endocrine disruption, and metabolic disorders are developed .
Safety and Hazards
2,3’,4,4’,5-Pentachlorobiphenyl is harmful if swallowed, toxic in contact with skin, causes skin irritation, harmful if inhaled, may cause cancer, may cause damage to organs through prolonged or repeated exposure, very toxic to aquatic life, and very toxic to aquatic life with long-lasting effects .
Future Directions
Biochemical Analysis
Biochemical Properties
2,3’,4,4’,5-Pentachlorobiphenyl plays a significant role in biochemical reactions, primarily due to its interaction with various enzymes and proteins. This compound is known to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene . The interaction with these enzymes leads to the biotransformation of 2,3’,4,4’,5-Pentachlorobiphenyl into more hydrophilic metabolites, facilitating its excretion from the body. Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of various detoxifying enzymes .
Cellular Effects
2,3’,4,4’,5-Pentachlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. It can accumulate in adipose tissue, serum, and milk in mammals, and is highly enriched in follicular fluid . This compound can alter DNA methylation patterns in imprinted genes and affect the expression levels of DNA methyltransferases (DNMTs) and other epigenetic regulators . Furthermore, 2,3’,4,4’,5-Pentachlorobiphenyl can disrupt cell signaling pathways, such as the Akt/FoxO3a/NIS signaling pathway, leading to thyroid dysfunction . It also induces autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry (SOCE) channels .
Molecular Mechanism
The molecular mechanism of 2,3’,4,4’,5-Pentachlorobiphenyl involves its binding interactions with various biomolecules and its ability to modulate gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of detoxifying enzymes . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can inhibit cell viability in a concentration- and time-dependent manner by affecting the Akt/FoxO3a/NIS signaling pathway . It also promotes autophagy in thyrocytes through the TUBB3/DAPK2/MRLC/ATG9A pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,4’,5-Pentachlorobiphenyl can change over time. This compound has been shown to induce long-term effects on cellular function, such as altering DNA methylation patterns and affecting the expression of epigenetic regulators . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can cause structural damage and dysfunction in thyroid cells over time . The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2,3’,4,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. Studies have shown that prenatal exposure to this compound can alter DNA methylation patterns and affect the expression of epigenetic regulators in a dose-dependent manner . High doses of 2,3’,4,4’,5-Pentachlorobiphenyl can cause structural damage and dysfunction in thyroid cells, as well as induce autophagy . Additionally, this compound can cause adverse effects on the reproductive system and decrease global methylation levels in the testis .
Metabolic Pathways
2,3’,4,4’,5-Pentachlorobiphenyl is involved in various metabolic pathways, including its biotransformation by cytochrome P450 enzymes . This compound can be metabolized into more hydrophilic metabolites, which are then excreted from the body. The interaction with cytochrome P450 enzymes, such as CYP1A1, plays a crucial role in the detoxification of 2,3’,4,4’,5-Pentachlorobiphenyl . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the expression of detoxifying enzymes .
Transport and Distribution
2,3’,4,4’,5-Pentachlorobiphenyl is transported and distributed within cells and tissues through various mechanisms. This compound can bind to transporters and binding proteins, such as the aryl hydrocarbon receptor (AhR), which facilitates its distribution within the body . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can accumulate in adipose tissue, serum, and milk in mammals . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of 2,3’,4,4’,5-Pentachlorobiphenyl can affect its activity and function. This compound can localize to specific compartments or organelles within cells, such as the nucleus, where it can interact with the aryl hydrocarbon receptor (AhR) and modulate gene expression . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can induce autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry (SOCE) channels . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications.
Properties
IUPAC Name |
1,2,4-trichloro-5-(3,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-2-1-6(3-10(8)15)7-4-11(16)12(17)5-9(7)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTPYMGCWINGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032116 | |
Record name | 2,3',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31508-00-6 | |
Record name | PCB 118 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31508-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4,4',5-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031508006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,4',5-pentachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3',4,4',5-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2AQE8U50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.